2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives. This compound is notable for its unique structure, which includes a pyrene moiety attached to a purine base. The presence of the pyrene group imparts distinct photophysical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide or dimethylformamide to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial to achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of nucleic acid interactions and as a marker in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one involves its interaction with various molecular targets. The pyrene moiety allows the compound to intercalate into nucleic acids, affecting their structure and function. This intercalation can disrupt DNA replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one
- (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
The uniqueness of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-2-ylamino)-1H-purin-6-one lies in its pyrene moiety, which imparts distinct photophysical properties not found in similar compounds. This makes it particularly valuable for applications requiring fluorescence, such as imaging and molecular probes .
Properties
CAS No. |
134249-04-0 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
0 |
Synonyms |
N-(deoxyguanosin-8-yl)-2-aminopyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.